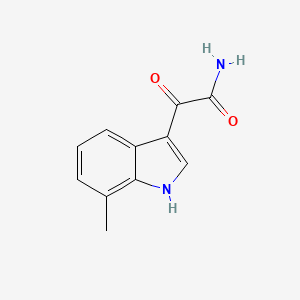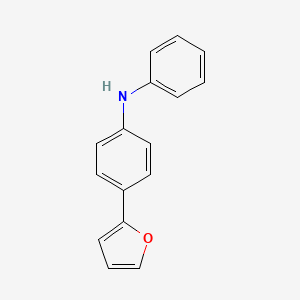
Benzenamine, 4-(2-furanyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-(2-furanyl)-N-phenyl-, also known as 4-(2-furanyl)-N-phenylbenzenamine, is an organic compound that belongs to the class of aromatic amines. This compound features a benzene ring substituted with an amine group (benzenamine) and a furan ring attached to the para position of the benzene ring. The presence of both aromatic and heterocyclic components in its structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2-furanyl)-N-phenyl- typically involves the reaction of aniline derivatives with furan compounds. One common method is the nucleophilic aromatic substitution reaction where an aniline derivative reacts with a furan derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(2-furanyl)-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in concentrated sulfuric acid.
Major Products Formed
Oxidation: Quinones, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated benzenamines, nitrobenzenamines.
Scientific Research Applications
Benzenamine, 4-(2-furanyl)-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(2-furanyl)-N-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(2-furanyl)-2-methyl-: Similar structure with a methyl group at the 2-position of the benzene ring.
Benzenamine, 2-(2-furanyl)-4-nitro-: Contains a nitro group at the 4-position of the benzene ring and a furan ring at the 2-position.
3-Buten-2-one, 4-(2-furanyl)-: Features a furan ring attached to a butenone structure.
Uniqueness
Benzenamine, 4-(2-furanyl)-N-phenyl- is unique due to its specific substitution pattern, which combines the properties of both aniline and furan derivatives. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(furan-2-yl)-N-phenylaniline |
InChI |
InChI=1S/C16H13NO/c1-2-5-14(6-3-1)17-15-10-8-13(9-11-15)16-7-4-12-18-16/h1-12,17H |
InChI Key |
UURJIXMMPRKJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


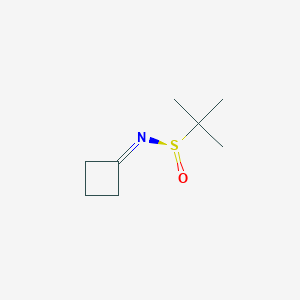
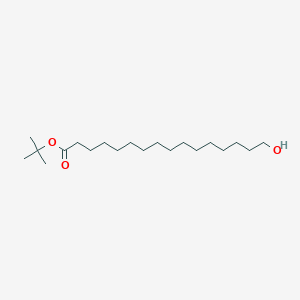
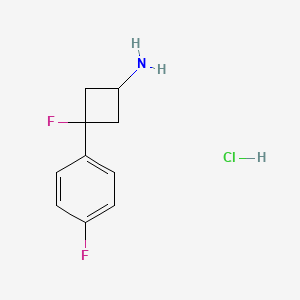
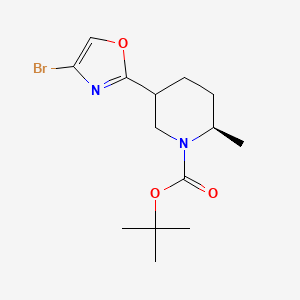

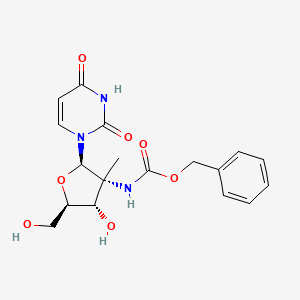
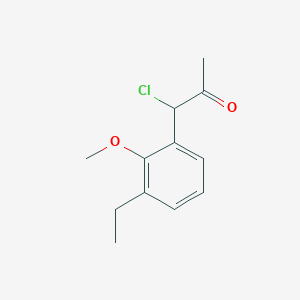

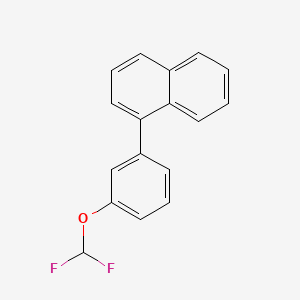
![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
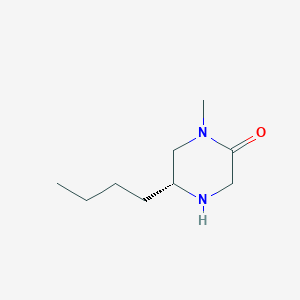
![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)
